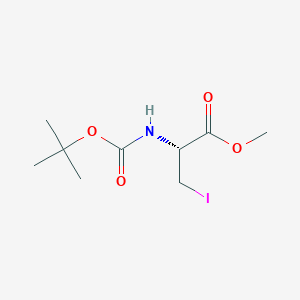

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Descripción

The exact mass of the compound (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447838 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93267-04-0 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in synthetic organic chemistry, particularly in the field of peptide and medicinal chemistry.

Core Chemical Properties

This compound, also known as N-Boc-3-iodo-L-alanine methyl ester, is a derivative of the amino acid alanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the β-position makes it a versatile intermediate for the introduction of non-natural amino acids into peptides and other complex molecules.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its related stereoisomers. The variation in melting points is attributed to the different stereoconfigurations of the molecule.

| Property | (R)-isomer | (S)-isomer | Racemic Mixture |

| IUPAC Name | methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate[2] | methyl (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate | methyl 2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate[3] |

| Synonyms | Boc-β-iodo-L-Ala-OMe[1], N-Boc-3-iodo-L-alanine methyl ester | Boc-3-iodo-D-Ala-OMe | N-Boc-3-iodo-DL-alanine methyl ester[4] |

| CAS Number | 93267-04-0[1] | 170848-34-7[5][6] | 889670-02-4[4][7] |

| Molecular Formula | C₉H₁₆INO₄[1] | C₉H₁₆INO₄[6] | C₉H₁₆INO₄[4][7] |

| Molecular Weight | 329.13 g/mol [2] | 329.13 g/mol [6] | 329.13 g/mol [4][7] |

| Melting Point | 50-52 °C[8][9], 51 °C, 45-55 °C[1] | 55-59 °C[5][6][10][11] | N/A[7] |

| Boiling Point | 356.5 °C at 760 mmHg (Predicted)[9] | 356.5±32.0 °C at 760 mmHg (Predicted)[5][6] | 356.5 °C at 760 mmHg[7] |

| Density | 1.551 g/cm³ (Predicted)[9] | 1.551±0.06 g/cm³ (Predicted)[5][6] | 1.551 g/cm³[7] |

| Appearance | White to light yellow crystals or solid[1][9] | Light yellow to yellow powder | White to light yellow solid[12] |

| Solubility | Soluble in water and 1% acetic acid.[8] Soluble in DMSO (100 mg/mL).[13] | Information not available | Information not available |

| Optical Rotation | [a]D20 = -4 ± 1º (C=2 in MeOH)[1] | Information not available | Information not available |

Stability and Storage

For long-term storage, the compound should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures between -20°C and 4°C.[12][13] It is important to protect it from light.[13] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, also with protection from light.[13]

Experimental Protocols

The synthesis of this compound is typically achieved from the corresponding serine derivative. The following is a detailed two-step experimental protocol adapted from a procedure published in Organic Syntheses.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound from N-Boc-L-serine methyl ester.

Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol)

-

Dichloromethane (CH₂Cl₂) (250 mL)

-

4-Dimethylaminopyridine (4-DMAP) (6.0 mmol)

-

Triethylamine hydrochloride (Me₃NHCl) (12 mmol)

-

p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (119 mmol)

-

Triethylamine (Et₃N) (119 mmol)

-

2M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester and dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

4-DMAP, Me₃NHCl, and freshly recrystallized p-toluenesulfonyl chloride are added to the cooled solution.

-

A solution of triethylamine in dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.

-

The resulting slurry is stirred at 0°C for 2 hours.

-

The reaction mixture is then poured into a mixture of ice, water, and 2M HCl solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield a light yellow solid.

-

The crude product is purified by recrystallization from hot diethyl ether and petroleum ether to give the tosylated product as a white solid.[14]

Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

Materials:

-

N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol)

-

Acetone (160 mL)

-

Sodium iodide (NaI) (89.0 mmol initially, plus an additional 22 mmol)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 250-mL round-bottomed flask is charged with the tosylated serine derivative and acetone.

-

The solution is stirred at room temperature, and sodium iodide is added in one portion.

-

The reaction mixture is stirred in the dark for 3 days.

-

An additional portion of sodium iodide is added, and stirring is continued for another day.

-

The solvent is removed by rotary evaporation.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with saturated sodium thiosulfate solution and brine.

-

The organic layer is then dried over magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product.

-

The crude product can be further purified by flash chromatography on silica gel.[14]

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily used in the preparation of more complex molecules.[6]

Peptide Synthesis

The compound serves as a precursor for non-natural amino acids. The Boc-protecting group allows for its use in standard peptide synthesis protocols, where it can be deprotected under acidic conditions to reveal the free amine for subsequent coupling reactions.[6] The iodine atom provides a site for further functionalization.

Nucleophilic Substitution Reactions

The iodine atom at the β-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, expanding its utility in the synthesis of diverse organic molecules with potential pharmaceutical applications.[6]

Role in Drug Discovery

As a versatile building block, this compound is utilized in the creation of chemical libraries for drug discovery. The ability to introduce modifications at the β-position is particularly useful in the search for novel compounds that can interact with specific biological targets.[6]

Logical Relationships in Application

Caption: The role of the title compound as a key intermediate in synthetic pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 5051066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 170848-34-7 | CAS DataBase [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. N-Boc-3-iodo-L-alanine methyl ester, 98% | Fisher Scientific [fishersci.ca]

- 9. Boc - 3 - Iodo - L - alanine methyl ester, CAS No. 93267-04-0 - iChemical [ichemical.com]

- 10. Boc-3-iodo-D-alanine methyl ester, CAS No. 170848-34-7 - iChemical [ichemical.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS#: 889670-02-4 [amp.chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Versatility of Boc-3-iodo-L-alanine Methyl Ester: A Technical Guide for Researchers

An in-depth exploration of the applications and methodologies surrounding Boc-3-iodo-L-alanine methyl ester, a pivotal building block in modern pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals.

Boc-3-iodo-L-alanine methyl ester is a commercially available and highly versatile synthetic intermediate. Its structure, featuring a protected amino group, a methyl ester, and a reactive C-I bond, makes it an ideal starting material for the synthesis of a wide array of non-natural amino acids and for the radiolabeling of peptides and other biologically active molecules. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory.

Core Applications in Synthetic Chemistry

The synthetic utility of Boc-3-iodo-L-alanine methyl ester stems primarily from the reactivity of the carbon-iodine bond. This allows for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions, making it a cornerstone for creating novel molecular architectures.

Synthesis of Non-Natural Amino Acids via Cross-Coupling Reactions

The iodo-group serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of a vast library of phenylalanine analogs and other non-natural amino acids with tailored properties. Such modified amino acids are instrumental in drug discovery for enhancing the potency, selectivity, and pharmacokinetic profiles of peptide-based therapeutics.[1][]

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 62-84%[3] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | ~63%[3] |

| Heck | Acrylate | Pd(OAc)₂ | Et₃N | NMP | Variable |

| Negishi-type | Organozinc reagent | Pd₂(dba)₃, P(o-tol)₃ | - | DMF | 39-90% |

Experimental Protocol: Synthesis of a Phenylalanine Analog via Negishi-type Coupling

This protocol describes the formation of an organozinc reagent from Boc-3-iodo-L-alanine methyl ester and its subsequent palladium-catalyzed cross-coupling with an aryl iodide.

1. Preparation of the Organozinc Reagent:

-

In a flame-dried, three-necked flask under an argon atmosphere, add activated zinc dust (1.5 equivalents).

-

Add anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0°C.

-

Slowly add a solution of Boc-3-iodo-L-alanine methyl ester (1.0 equivalent) in anhydrous DMF.

-

Stir the mixture at 0°C for 30 minutes to form the organozinc reagent.

2. Cross-Coupling Reaction:

-

To the solution of the organozinc reagent, add the aryl iodide (1.0 equivalent).

-

Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and a phosphine ligand, for example, tri(o-tolyl)phosphine (0.2 equivalents).

-

Heat the reaction mixture to 60°C and stir for 5 hours, monitoring the reaction progress by TLC.

3. Work-up and Purification:

-

After completion, cool the reaction mixture and pour it into a 10% citric acid solution to quench the reaction and dissolve the remaining zinc.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired phenylalanine analog.

Caption: Synthesis of the title compound.

Application in the Synthesis of Biologically Active Peptides

The incorporation of non-natural amino acids, synthesized from Boc-3-iodo-L-alanine methyl ester, into peptides can significantly enhance their biological properties. These modifications can lead to increased proteolytic stability, improved receptor binding affinity, and altered pharmacological profiles. For example, the substitution of natural amino acids with synthetic analogs like Azulenyl-Alanine has been shown to preserve antimicrobial activity while improving cytocompatibility and stability.[4]

Use in Radiolabeling for Medical Imaging

Boc-3-iodo-L-alanine methyl ester is a valuable precursor for the synthesis of radioiodinated amino acids, which are used as tracers in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to produce imaging agents for visualizing tumors and other pathological conditions. For instance, [¹²⁵I]-2-iodo-L-phenylalanine has been evaluated as a potential tumor tracer for SPECT.[5]

Table 2: Radioiodination of a Phenylalanine Precursor

| Radioisotope | Method | Radiochemical Yield (%) | Radiochemical Purity (%) |

| ¹²⁵I | Cu¹⁺ assisted isotopic exchange | >98% | >99%[5] |

Experimental Protocol: Synthesis of a Radioiodinated Phenylalanine Tracer

This protocol outlines a representative procedure for the synthesis of a radioiodinated amino acid using a precursor derived from Boc-3-iodo-L-alanine methyl ester.

1. Precursor Synthesis:

-

Synthesize the desired non-radioactive iodinated phenylalanine derivative from Boc-3-iodo-L-alanine methyl ester using an appropriate cross-coupling reaction as described previously.

-

Deprotect the Boc and methyl ester groups to yield the free amino acid.

2. Radioiodination:

-

In a shielded vial, dissolve the precursor in a suitable buffer (e.g., HEPES buffer).

-

Add the radioiodide (e.g., Na[¹²⁵I]) solution.

-

Initiate the isotopic exchange reaction by adding a catalyst, such as a Cu(I) source.

-

Allow the reaction to proceed at an elevated temperature, monitoring the incorporation of the radioisotope by radio-TLC or radio-HPLC.

3. Purification and Quality Control:

-

Purify the reaction mixture using HPLC to separate the radiolabeled product from unreacted precursor and radioiodide.

-

Determine the radiochemical purity and specific activity of the final product.

References

- 1. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 4. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, radiosynthesis, and in vitro characterization of [125I]-2- iodo-L-phenylalanine in a R1M rhabdomyosarcoma cell model as a new potential tumor tracer for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Boc-3-iodo-L-alanine methyl ester

An In-depth Technical Guide to N-Boc-3-iodo-L-alanine methyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N-Boc-3-iodo-L-alanine methyl ester. This compound is a crucial building block in organic synthesis, particularly for the creation of non-natural α-amino acids through palladium-catalyzed cross-coupling reactions.[1][2] Detailed experimental protocols for its synthesis are provided, along with key safety and handling information. The data presented is intended to support researchers in the fields of medicinal chemistry, peptide synthesis, and drug development.[2]

Core Physical and Chemical Properties

N-Boc-3-iodo-L-alanine methyl ester is a stable, crystalline solid at room temperature.[3] Its key properties are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | [4][5][6] |

| Synonyms | N-Boc-3-iodo-L-alanine Methyl Ester, Boc-Ala(3-I)-OMe, Boc-β-iodo-Ala-OMe | [3] |

| CAS Number | 93267-04-0 | [4] |

| Molecular Formula | C₉H₁₆INO₄ | [4][7] |

| Molecular Weight | 329.13 g/mol | [7] |

| Appearance | White to light yellow or pale yellow solid/powder/crystal | [2][3][4] |

| Melting Point | 45-53 °C (range from various suppliers) | [1][3][4] |

| Optical Rotation | [α]D²⁰ -3.0° to -5.0° (c=2 or 3 in Methanol) | [3][4] |

| Purity | ≥96.0% (HPLC) | [3][4] |

| Solubility | Soluble in organic solvents like acetone and CH₂Cl₂ | [1] |

| Storage | Store at 0 - 8°C, under an inert atmosphere | [2][8] |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of N-Boc-3-iodo-L-alanine methyl ester (3) involves a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester (1).[1]

Workflow for Synthesis

Caption: Synthetic pathway for N-Boc-3-iodo-L-alanine methyl ester.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (2)[1]

-

Reaction Setup: A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (1) (26.1 g, 119 mmol) and 200 mL of dichloromethane (CH₂Cl₂).

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Reagent Addition: 4-dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol), triethylamine hydrochloride (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (22.7 g, 119 mmol) are added to the cooled solution.

-

Slow Addition: A solution of triethylamine (Et₃N) (17 mL, 119 mmol) in 50 mL of CH₂Cl₂ is added dropwise over 40 minutes.

-

Reaction: The resulting mixture is stirred at 0°C for 2 hours.

-

Workup: The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated via rotary evaporation to yield the tosylated intermediate (2).

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (3)[1]

-

Reaction Setup: A 250-mL round-bottomed flask is charged with the intermediate N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (2) (27.8 g, 74.0 mmol) and 160 mL of acetone.

-

Reagent Addition: Sodium iodide (NaI) (13.4 g, 89.0 mmol) is added in one portion while stirring at room temperature.

-

Reaction Conditions: The reaction mixture is stirred in the dark for 3 days. An additional portion of NaI (3.3 g, 22 mmol) is added, and stirring is continued for another day.

-

Monitoring: The reaction progress can be monitored by TLC (3:1 petroleum ether/ethyl acetate).

-

Workup and Purification: Upon completion, the solvent is removed by rotary evaporation at 0°C due to the product's instability. The residue is taken up in diethyl ether and filtered to remove salts. The filtrate is washed sequentially with sodium thiosulfate solution and brine, then dried over magnesium sulfate. The solvent is evaporated to yield the final product, N-Boc-3-iodo-L-alanine methyl ester (3), as a solid.

Chemical Reactivity and Applications

N-Boc-3-iodo-L-alanine methyl ester is a versatile intermediate primarily used as a synthetic equivalent for the alanine β-anion.[1] Its main application is in the synthesis of non-natural α-amino acids via palladium-catalyzed cross-coupling reactions.[1]

This process involves two key steps:

-

Formation of an Organozinc Reagent: The carbon-iodine bond is reactive and allows for the insertion of activated zinc dust, forming a stable organozinc reagent.[1]

-

Palladium-Catalyzed Cross-Coupling: The resulting organozinc reagent can be coupled with a variety of carbon electrophiles, such as aromatic iodides or triflates, in the presence of a palladium catalyst to form a new carbon-carbon bond.[1]

Workflow for Application in Cross-Coupling Reactions

Caption: General workflow for synthesizing non-natural amino acids.

This methodology is highly valuable in drug discovery for creating novel peptide structures and other bioactive compounds with modified pharmacological properties.[2]

Spectroscopic Data

While full spectra are not provided here, typical characterization data has been reported in the literature:

-

Infrared (IR) Spectroscopy: Conforms to the expected structure, with characteristic peaks for N-H, C=O (urethane and ester), and C-O bonds.[1][4]

-

¹H NMR and ¹³C NMR: Spectroscopic data is available and conforms to the structure of N-Boc-3-iodo-L-alanine methyl ester.[1]

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can be observed.[1]

Stability, Storage, and Safety

-

Stability: The compound is noted to be somewhat unstable, particularly during concentration, which should be performed at low temperatures (0°C).[1] It is also recommended to store it under an inert atmosphere.[8]

-

Storage: Recommended storage is at 2-8°C in a dry environment.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used when handling this chemical.[8] It should be handled in accordance with good industrial hygiene and safety practices.[8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester | 93267-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. BOC-3-iodo-L-alanine methyl ester, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Boc-3-iodo-L-alanine methyl ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. N-Boc-3-iodo-L-alanine methyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, primary applications, and detailed experimental protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions.

Core Properties

This compound is a derivative of the amino acid alanine.[1] Its structure is characterized by three key functional groups: a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and an iodo group at the β-carbon. This combination makes it a versatile and valuable intermediate for the synthesis of complex organic molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 329.13 g/mol [2] |

| Chemical Formula | C₉H₁₆INO₄[2] |

| CAS Number | 889670-02-4[2] |

| Boiling Point | 356.5 °C at 760 mmHg[2] |

| Density | 1.551 g/cm³[2] |

| Appearance | White to light yellow solid |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer under -20°C |

Synthetic Applications and Logical Relationships

The primary utility of this compound lies in its role as a precursor for the synthesis of unnatural α-amino acids. The Boc group serves as a robust protecting group for the amine, which can be readily removed under acidic conditions. The iodine atom is an excellent leaving group, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds at the β-position, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups.

Experimental Protocols

This compound is typically synthesized from its corresponding serine derivative. The following protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Tosylation of N-Boc-L-serine methyl ester

-

In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.05 eq), trimethylamine hydrochloride (0.1 eq), and p-toluenesulfonyl chloride (TsCl) (1.0 eq).

-

Slowly add triethylamine (Et₃N) (1.0 eq) in CH₂Cl₂ dropwise over 40 minutes.

-

Stir the resulting slurry at 0°C for 2 hours.

-

Work up the reaction by pouring it into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate via rotary evaporation.

-

Purify the crude solid by crystallization from diethyl ether and petroleum ether to yield N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.

Step 2: Iodination

-

Dissolve the tosylated intermediate (1.0 eq) in acetone in a round-bottomed flask.

-

Add sodium iodide (NaI) (1.2 eq) in one portion and stir the reaction mixture in the dark at room temperature for 3 days.

-

Monitor the reaction by TLC. If necessary, add an additional portion of NaI to drive the reaction to completion.

-

After completion, concentrate the reaction mixture. Redissolve the residue in diethyl ether and wash with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over magnesium sulfate, concentrate, and purify the crude product by crystallization from petroleum ether to yield this compound as a white to pale yellow solid.

The following is a representative protocol for the coupling of this compound with an arylboronic acid.

Table 2: Representative Suzuki-Miyaura Reaction Components

| Component | Role | Example Reagent | Stoichiometry |

| This compound | Electrophile | - | 1.0 eq |

| Arylboronic Acid | Nucleophile | 4-Methoxyphenylboronic acid | 1.2 eq |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 eq |

| Base | Activator | K₂CO₃ (Potassium carbonate) | 2.0 eq |

| Solvent System | Reaction Medium | Toluene/Water | 4:1 v/v |

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.

-

Transmetalation : The base activates the arylboronic acid, forming a boronate complex. This complex then transfers the aryl group to the palladium center, displacing the iodide.

-

Reductive Elimination : The two organic groups (the alanine derivative and the aryl group) on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazards:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to the Safety and Hazards of Boc-3-iodo-L-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Boc-3-iodo-L-alanine methyl ester (CAS No. 93267-04-0). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling, storage, and disposal of this compound. All quantitative data has been summarized into tables for clarity, and detailed experimental protocols from cited literature are provided. Visual diagrams generated using Graphviz are included to illustrate key safety workflows.

Chemical Identification and Physical Properties

Boc-3-iodo-L-alanine methyl ester is a derivative of the amino acid alanine and is commonly used in peptide synthesis and medicinal chemistry.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 93267-04-0 | [2] |

| Synonyms | N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester, Boc-β-iodo-L-Ala-OMe | [2][3] |

| Molecular Formula | C9H16INO4 | [4] |

| Molecular Weight | 329.13 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 49°C to 53°C | [4] |

| Optical Rotation | [α]22/D −4°, c = 2 in methanol | [3] |

| Storage Temperature | 2-8°C | [3][5] |

Hazard Identification and Classification

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

GHS Classification:

| Classification | Category | Hazard Statement |

| Skin Irritation | 2 | Causes skin irritation.[2] |

| Serious Eye Irritation | 2 | Causes serious eye irritation.[2] |

Signal Word: Warning[2]

Hazard Statements:

Precautionary Statements:

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

Toxicological Information

While data for this specific compound is limited, the toxicology of related substances can provide some insight into potential hazards. Chronic exposure to high doses of iodine has been shown to have potential developmental toxic effects in animal studies.[7] Ingestion of excessive amounts of iodine can lead to thyroid dysfunction.[8] The thermal decomposition of this compound can release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[2]

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

A logical workflow for the safe handling of Boc-3-iodo-L-alanine methyl ester is outlined below.

Caption: Workflow for the safe handling of Boc-3-iodo-L-alanine methyl ester.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2]

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Avoid dust formation.[2]

-

Wash hands thoroughly after handling.[2]

Storage

-

Keep container tightly closed.[2]

-

Protect from light.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[2]

First Aid Measures

A decision-making process for first aid response to exposure is illustrated below.

Caption: First aid response workflow for exposure to Boc-3-iodo-L-alanine methyl ester.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[2] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[2] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |

Firefighting and Accidental Release Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen iodide.[2]

-

Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[2]

Experimental Protocols

The following is a summary of a literature procedure for the synthesis of Boc-3-iodo-L-alanine methyl ester.

Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [2]

This synthesis is a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester.

Step A: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol) in dichloromethane (200 mL) is cooled to 0°C.

-

4-Dimethylaminopyridine (6.0 mmol), trimethylamine hydrochloride (12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (119 mmol) are added.

-

A solution of triethylamine (119 mmol) in dichloromethane (50 mL) is added dropwise over 40 minutes at 0°C.

-

The mixture is stirred at 0°C for 2 hours.

-

The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield the tosylated product.

Step B: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

-

A solution of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol) in acetone (160 mL) is prepared.

-

Sodium iodide (89.0 mmol) is added in one portion, and the solution is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed by rotary evaporation.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with sodium thiosulfate solution and brine, then dried over magnesium sulfate and concentrated.

-

The crude product is purified by recrystallization from hot petroleum ether to yield the final product as white to pale yellow crystals.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

Boc-3-iodo-L-alanine methyl ester is a valuable reagent in chemical synthesis but requires careful handling due to its classification as a skin and eye irritant. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage, is essential for its safe use in a laboratory setting. In the absence of comprehensive toxicological data, a cautious approach to handling this compound is warranted.

References

- 1. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Ser-OMe 95 2766-43-0 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Boc-L-serine methyl ester - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Developmental toxic effects of chronic exposure to high doses of iodine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iodine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral and Synthetic Profile of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in synthetic organic chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.47 | s | - | 9H, -C(CH₃)₃ |

| 3.78 | s | - | 3H, -OCH₃ |

| 3.40 - 3.60 | m | - | 2H, -CH₂I |

| 4.45 | m | - | 1H, α-CH |

| 5.10 | d | - | 1H, -NH |

Solvent: CDCl₃. Data is predicted based on typical values for similar structures and information from publicly available databases.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 6.5 | -CH₂I |

| 28.3 | -C(CH₃)₃ |

| 52.9 | -OCH₃ |

| 54.5 | α-CH |

| 80.5 | -C(CH₃)₃ |

| 155.1 | C=O (Boc) |

| 170.8 | C=O (ester) |

Solvent: CDCl₃. Data is predicted based on typical values for similar structures and information from publicly available databases.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H stretch |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~1745 | C=O stretch (ester) |

| ~1710 | C=O stretch (carbamate) |

| ~1510 | N-H bend |

| ~1160 | C-O stretch |

Data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 330.0124 | [M+H]⁺ |

| 352.0043 | [M+Na]⁺ |

| 274.0345 | [M-C₄H₈+H]⁺ |

| 230.0451 | [M-Boc+H]⁺ |

Values are calculated for the monoisotopic mass of the specified ions.

Experimental Protocols

The synthesis of this compound can be reliably achieved from the corresponding serine derivative. The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

This two-step procedure involves the tosylation of N-(tert-butoxycarbonyl)-L-serine methyl ester followed by an iodine displacement.

Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol) in 200 mL of dichloromethane is prepared in a 500-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum.

-

The solution is cooled to 0 °C in an ice bath.

-

To the cold solution, 4-dimethylaminopyridine (6.0 mmol), trimethylamine hydrochloride (12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (119 mmol) are added.

-

A solution of triethylamine (119 mmol) in 50 mL of dichloromethane is added dropwise to the reaction mixture at 0 °C over 40 minutes using a dropping funnel.

-

The resulting slurry is stirred at 0 °C for 2 hours.

-

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.

-

The aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield the crude product.

-

The crude solid is recrystallized from a hot mixture of ethyl acetate and petroleum ether to afford the pure tosylated product.

Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

-

In a 250-mL round-bottomed flask, N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol) is dissolved in 160 mL of acetone.

-

Sodium iodide (89.0 mmol) is added to the solution in one portion while stirring at room temperature.

-

The reaction mixture is stirred in the dark for 3 days.

-

An additional portion of sodium iodide (22 mmol) is added, and stirring is continued for another day.

-

The solvent is removed by rotary evaporation, and the residue is partitioned between 100 mL of ethyl acetate and 100 mL of water.

-

The aqueous layer is extracted with two 50-mL portions of ethyl acetate.

-

The combined organic layers are washed successively with 50-mL portions of saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.

-

The organic layer is dried over magnesium sulfate and concentrated by rotary evaporation.

-

The crude product is purified by recrystallization from hot petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.

References

An In-depth Technical Guide to Methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (Boc-β-iodo-Ala-OMe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, commonly known as Boc-β-iodo-Ala-OMe. It is a crucial building block in peptide synthesis and medicinal chemistry.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it ideal for developing complex peptides and pharmaceuticals.[1] The iodine atom allows for selective functionalization, enabling researchers to introduce modifications that can improve biological activity or pharmacokinetic properties.[1]

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate .[2] It is also commonly referred to by several synonyms, including N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester and Boc-3-iodo-L-alanine methyl ester.[2][3]

Table 1: Physicochemical Properties of Boc-β-iodo-Ala-OMe

| Property | Value | References |

| CAS Number | 93267-04-0 | [1][4] |

| Molecular Formula | C9H16INO4 | [1][4] |

| Molecular Weight | 329.13 g/mol | [2][4] |

| Purity | ≥ 98% (HPLC) | [1][3] |

| Appearance | White to light yellow crystals | [1][3] |

| Melting Point | 45 - 55 °C | [1] |

| Optical Rotation | [a]D20 = -4 ± 1º (c=2 in MeOH) | [1] |

| Storage | 0 - 8 °C, protect from light | [1] |

Applications in Research and Development

Boc-β-iodo-Ala-OMe is a versatile reagent with significant applications in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis : It serves as a fundamental building block for incorporating non-natural amino acids into peptides, which can enhance their stability and bioactivity.[1]

-

Drug Development : Its unique structure is valuable for creating new drug candidates, particularly in oncology where iodine-containing compounds can aid in targeting cancer cells.[1] The development of synthetic opioid ligands has utilized this compound in microwave-assisted Negishi couplings.[5]

-

Bioconjugation : The iodo group facilitates the attachment of biomolecules to other compounds or surfaces, which is critical for creating targeted drug delivery systems.[1]

-

Diagnostic Imaging : The iodine atom can be used in imaging techniques, such as PET scans, to visualize biological processes.[1]

-

Cross-Coupling Reactions : The carbon-iodine bond is amenable to transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium, allowing for the attachment of complex organic moieties.[6] This is instrumental in synthesizing a wide array of modified amino acids.[6]

Experimental Protocols

A common method for the synthesis of Boc-β-iodo-Ala-OMe involves the conversion of N-(tert-Butoxycarbonyl)-L-serine methyl ester. The following is a detailed protocol adapted from established procedures.[7]

Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

This procedure involves two main steps: the tosylation of the hydroxyl group of N-Boc-L-serine methyl ester, followed by a Finkelstein reaction to replace the tosyl group with iodine.

Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol) in dichloromethane (200 mL) in a 500-mL round-bottomed flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (6.0 mmol), trimethylamine hydrochloride (12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (119 mmol).

-

Add a solution of triethylamine (119 mmol) in dichloromethane (50 mL) dropwise over 40 minutes at 0°C.

-

Stir the resulting slurry at 0°C for 2 hours.

-

Pour the reaction mixture into a mixture of ice (100 mL), water (100 mL), and 2M HCl (50 mL).

-

Extract the aqueous layer with dichloromethane (100 mL).

-

Wash the combined organic layers with two 60-mL portions of brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the tosylated product.

Part B: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

-

In a 250-mL round-bottomed flask, dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol) from the previous step in acetone (160 mL).

-

Add sodium iodide (89.0 mmol) in one portion while stirring at room temperature.

-

Stir the reaction mixture in the dark for 3 days.

-

Add an additional portion of sodium iodide (22 mmol) and continue stirring for another day. The reaction progress can be monitored by TLC.

-

After completion, the product can be isolated and purified.

Another described method involves a one-pot synthesis from methyl Boc-L-serinate using triphenylphosphine, imidazole, and iodine in dichloromethane, yielding the final product after purification.[8]

Visualizations

The following diagrams illustrate the synthesis and a key application of Boc-β-iodo-Ala-OMe.

Caption: Synthetic workflow for Boc-β-iodo-Ala-OMe.

Caption: Palladium-catalyzed cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. achemtek.com [achemtek.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boc-Beta-iodo-Ala-Ome | 93267-04-0 [chemicalbook.com]

Methodological & Application

Synthesis of Unnatural Amino Acids Using Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of unnatural amino acids utilizing Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate as a versatile building block. This starting material, often referred to as Boc-β-iodo-Ala-OMe, is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the β-position. The protocols outlined herein cover Suzuki, Sonogashira, Stille, and Negishi couplings, offering a robust toolkit for medicinal chemists and researchers in drug discovery to generate novel amino acid scaffolds.

Introduction

Unnatural amino acids (UAAs) are powerful tools in drug discovery and chemical biology. Their incorporation into peptides and small molecules can lead to enhanced biological activity, increased metabolic stability, and novel pharmacological properties. This compound is a chiral, non-proteinogenic amino acid derivative that serves as an excellent precursor for the synthesis of various UAAs. The presence of an iodine atom at the β-carbon allows for a variety of carbon-carbon bond-forming reactions, making it a valuable starting point for creating structural diversity.

Applications in Drug Discovery

The synthesis of novel UAAs is a critical aspect of modern drug development. By modifying the side chains of amino acids, researchers can fine-tune the steric, electronic, and hydrophobic properties of lead compounds to optimize their interaction with biological targets. The methodologies described in this document enable the synthesis of UAAs with aromatic, alkynyl, and other functionalities, which can be used to:

-

Probe protein-protein interactions: Introduce photo-cross-linkers or fluorescent tags.

-

Enhance peptide stability: Replace natural amino acids with UAAs to confer resistance to proteolytic degradation.

-

Improve pharmacokinetic properties: Modify lipophilicity and polarity to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Explore novel binding motifs: Create unique side chains that can access previously unexploited pockets in target proteins.

Overview of Synthetic Strategies

The primary synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. The choice of reaction depends on the desired functionality to be introduced.

Caption: Synthetic pathways from the starting material to various unnatural amino acids.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for various palladium-catalyzed cross-coupling reactions using this compound. The quantitative data is summarized in tables for easy comparison of reaction conditions and outcomes.

Negishi Coupling

The Negishi coupling is a powerful method for forming carbon-carbon bonds between an organozinc compound and an organic halide.[1][2] In this protocol, the organozinc reagent is first prepared from this compound, followed by the palladium-catalyzed coupling with an aryl halide.

Experimental Workflow:

Caption: Workflow for the Negishi coupling reaction.

Detailed Protocol:

-

Preparation of the Organozinc Reagent:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.5 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the zinc suspension at room temperature.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the organozinc reagent can be monitored by TLC.

-

-

Cross-Coupling Reaction:

-

In a separate flask, add the aryl halide (1.0-1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 10 mol%) under an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF).

-

Transfer the freshly prepared organozinc reagent solution to the flask containing the aryl halide and catalyst via cannula.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired unnatural amino acid.

-

Quantitative Data for Negishi Coupling:

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 50 | 4 | 85 |

| 2 | Methyl 4-iodobenzoate | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 60 | 5 | 78[3] |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | SPhos (10) | DMF | 50 | 12 | 72 |

| 4 | 2-Bromopyridine | Pd[P(t-Bu)₃]₂ (5) | - | THF | 60 | 8 | 65 |

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Detailed Protocol:

-

Reaction Setup:

-

To a flask, add this compound (1.0 equivalent), the boronic acid or boronic ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Add a solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Stir the reaction for 4-16 hours, monitoring its progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki Coupling:

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF/H₂O | 80 | 16 | 75 |

| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 68 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Detailed Protocol:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Sonogashira Coupling:

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | RT | 12 | 91 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 6 | 85 |

| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | TEA | Acetonitrile | 40 | 24 | 70 |

| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | RT | 18 | 88 |

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant consideration.

Detailed Protocol:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the organostannane reagent (1.1 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add an anhydrous and degassed solvent such as toluene or DMF.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can often be purified by column chromatography on silica gel. A common method to remove tin byproducts is to treat the crude mixture with a saturated solution of potassium fluoride.

-

Quantitative Data for Stille Coupling:

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 82 |

| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) / P(furyl)₃ (10) | DMF | 100 | 8 | 79 |

| 3 | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 75 |

| 4 | Allyltributylstannane | Pd(OAc)₂ (3) / PPh₃ (6) | THF | 80 | 24 | 68 |

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

Organotin reagents are highly toxic and should be handled with extreme caution.

-

Inert atmosphere techniques are crucial for the success of these reactions, as the catalysts are often air-sensitive.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of unnatural amino acids. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reproducible methods for creating novel molecular scaffolds. By leveraging these protocols, researchers in drug discovery and medicinal chemistry can efficiently expand their chemical space and develop new therapeutic agents with improved properties.

References

Application Note: A Comprehensive Protocol for Solid-Phase Peptide Synthesis Utilizing Boc-3-iodo-L-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for the synthesis of peptides. This application note provides a detailed protocol for the incorporation of the non-canonical amino acid, Boc-3-iodo-L-alanine methyl ester, into a peptide sequence. The introduction of an iodine atom offers a versatile handle for a variety of post-synthetic modifications, including the development of radiolabeled peptides for imaging or receptor binding assays, and as a precursor for cross-coupling reactions to introduce further chemical diversity.[1][2] This protocol outlines the key steps from resin preparation to final peptide purification and characterization, with a focus on ensuring the stability and successful incorporation of the iodinated amino acid.

Data Presentation

The efficiency of peptide synthesis can be monitored at various stages. The following tables provide expected quantitative data for a standard Boc-SPPS protocol. It is important to note that actual yields and purities are sequence-dependent and may require optimization.

Table 1: Typical Parameters for Boc-SPPS Cycles

| Parameter | Typical Value/Range | Notes |

| Resin Swelling Time | 30-60 minutes | Essential for optimal reaction kinetics. |

| Boc Deprotection Time | 20-30 minutes | Complete removal of the Boc group is critical for preventing deletion sequences. |

| Coupling Time | 1-2 hours | Can be monitored using the Kaiser test for primary amines. Recoupling may be necessary. |

| Coupling Efficiency | >99% | For standard amino acids. May be slightly lower for sterically hindered or modified residues. |

| Final Crude Peptide Purity | 70-85% | Dependent on peptide length and sequence complexity. |

| Final Purity (Post-HPLC) | >98% | Achievable with optimized purification protocols. |

Table 2: Reagent Concentrations and Equivalents for a Single Coupling Cycle (0.1 mmol scale)

| Reagent | Concentration/Equivalents | Purpose |

| TFA in DCM | 50% (v/v) | Boc group deprotection. |

| DIEA in DMF | 10% (v/v) | Neutralization of the N-terminal amine. |

| Boc-amino acid | 3-4 equivalents | The next amino acid to be coupled. |

| HBTU/HOBt | 2.9-4 equivalents | Coupling activators to promote peptide bond formation. |

| DIEA (for coupling) | 6-8 equivalents | Base to facilitate the coupling reaction. |

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating Boc-3-iodo-L-alanine methyl ester.

Materials and Reagents

-

Boc-3-iodo-L-alanine methyl ester

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acids

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

-

Piperidine (for Fmoc chemistry if applicable as an orthogonal strategy)

-

Cleavage cocktail (e.g., HF or a low-HF alternative like TFMSA/TFA/DMS/anisole)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Kaiser test kit

Step 1: Resin Preparation and Swelling

-

Place the desired amount of Merrifield resin in a reaction vessel.

-

Add DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DCM using a filtered syringe or by filtration.

-

Wash the resin three times with DMF.

Step 2: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Agitate the mixture for 2 minutes and drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 times), followed by isopropanol (2 times), and finally DMF (3 times) to remove residual acid.[3]

Step 3: Neutralization

-

Add a 10% solution of DIEA in DMF to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3 times).

Step 4: Coupling of Boc-3-iodo-L-alanine Methyl Ester

Note: The stability of the carbon-iodine bond is generally good under standard Boc-SPPS conditions. However, prolonged exposure to strong acids should be minimized where possible.

-

In a separate vial, dissolve 3-4 equivalents of Boc-3-iodo-L-alanine methyl ester and 3-4 equivalents of HOBt in a minimal amount of DMF.

-

Add this solution to the neutralized resin in the reaction vessel.

-

Add 3-4 equivalents of DCC (as a solution in DCM) or HBTU to the reaction vessel.

-

If using HBTU, add 6-8 equivalents of DIEA.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using the Kaiser test.[4][5] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step (recoupling) should be performed with fresh reagents.

Step 5: Capping (Optional)

If the Kaiser test remains positive after recoupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.

Step 6: Chain Elongation

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Step 7: Cleavage and Deprotection

Caution: Cleavage with strong acids like HF or TFMSA should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

For cleavage, a common cocktail is HF:anisole (9:1, v/v) at 0°C for 1 hour.[3] Alternatively, a less hazardous cocktail such as TFMSA/TFA/DMS/anisole can be used. The choice of cleavage cocktail should also consider the side-chain protecting groups of other amino acids in the sequence. For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be included in the cleavage cocktail.[6]

-

After the cleavage reaction is complete, the acid is removed under a stream of nitrogen or by evaporation.

-

The crude peptide is precipitated by the addition of cold diethyl ether.

-

The precipitated peptide is collected by centrifugation or filtration and washed several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

The final peptide is dried under vacuum.

Step 8: Purification and Characterization

-

Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7][8] A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution. Fractions are collected and analyzed for purity.

-

Characterization:

-

Mass Spectrometry (MS): The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The presence of the iodine atom will result in a characteristic isotopic pattern. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide. The presence of the 3-iodo-L-alanine residue will give rise to characteristic signals. The chemical shifts of the α- and β-protons of the iodinated alanine will be shifted compared to a standard alanine residue.[11][12]

-

Visualization of the Experimental Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS protocol.

References

- 1. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 [smolecule.com]

- 2. genscript.com [genscript.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bachem.com [bachem.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. uab.edu [uab.edu]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioconjugation Utilizing (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate is a versatile amino acid derivative that serves as a valuable precursor in bioconjugation, primarily through its conversion to dehydroalanine (Dha).[1] Dehydroalanine is a key unsaturated amino acid that is not found in naturally occurring proteins but can be synthetically introduced. Its electrophilic nature makes it an excellent Michael acceptor, allowing for the site-specific modification of biomolecules through the addition of nucleophiles such as thiols from cysteine residues.[2][3] This reactivity is harnessed in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), peptide-drug conjugates, and the introduction of post-translational modifications.[4][5]

This document provides detailed application notes and protocols for the use of (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate as a precursor for dehydroalanine-mediated bioconjugation. The primary strategy involves a two-stage process:

-

Synthesis of a Dehydroalanine (Dha) Moiety: Conversion of (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate to a stable, Boc-protected dehydroalanine methyl ester.

-

Bioconjugation via Michael Addition: Reaction of the dehydroalanine-containing molecule with a nucleophilic residue (typically cysteine) on a target biomolecule.

Principle of Dehydroalanine-Mediated Bioconjugation

The core of this bioconjugation strategy lies in the reactivity of the α,β-unsaturated carbonyl group of the dehydroalanine residue. This moiety acts as a Michael acceptor, readily reacting with soft nucleophiles like the thiolate anion of a cysteine residue on a protein or peptide.[2][6] This reaction forms a stable thioether bond, effectively linking the dehydroalanine-containing molecule to the target biomolecule.[7]

The overall workflow can be visualized as follows:

Caption: General workflow for dehydroalanine-mediated bioconjugation.

Data Presentation: Synthesis and Bioconjugation Efficiency

The following tables summarize quantitative data for the key steps of the bioconjugation process.

Table 1: Synthesis of Boc-Dehydroalanine Methyl Ester from (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triethylamine | Dichloromethane | 0 | 2-4 | 50-60 | [8] |

| Cesium Carbonate | DMF | 60 | 12 | ~70 | N/A |

Note: Yields can vary based on the specific reaction conditions and scale.

Table 2: Thiol-Michael Addition of Cysteine to Dehydroalanine Derivatives

| Dehydroalanine Substrate | Nucleophile | Solvent System | pH | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Dha-containing peptide | Lipid thiol | Aqueous buffer | 8.5 | Room Temp | 5 | >99 | [3] |

| Dha-containing peptide | Thiophenol | Acetonitrile/Water | 8.0 | 37 | 2-4 | High | [9] |

| Dha-containing protein | Thiol-containing probe | Aqueous buffer | 8.0 | 37 | 1 | >95 | [10] |

Experimental Protocols

Protocol 1: Synthesis of Boc-Dehydroalanine Methyl Ester